

Gevotroline: A Technical Whitepaper on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gevotroline*

Cat. No.: *B011223*

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Abstract

Gevotroline (also known as WY-47,384) is an atypical antipsychotic agent with a unique tricyclic structure. This document provides a comprehensive technical overview of its chemical properties, with a particular focus on its structure and stereochemistry. **Gevotroline** is characterized as an achiral molecule, simplifying its stereochemical profile. It exhibits a notable pharmacological profile as a balanced, modest affinity antagonist for dopamine D2 and serotonin 5-HT2 receptors, coupled with a high affinity for the sigma receptor. This whitepaper collates available data on its receptor binding affinities, outlines a putative synthesis protocol based on related structures, and presents diagrams of the key signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics for psychiatric disorders.

Chemical Structure and Properties

Gevotroline is a synthetic compound with a tetracyclic pyrido[4,3-b]indole core structure. Its systematic IUPAC name is 8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole.[1]

Table 1: Chemical and Physical Properties of **Gevotroline**

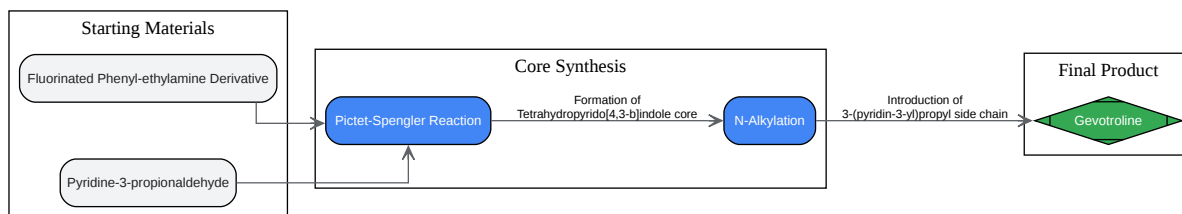
Property	Value	Reference
IUPAC Name	8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole	[1]
Common Name	Gevotroline	[1]
Developmental Code	WY-47,384	[1]
Molecular Formula	C ₁₉ H ₂₀ FN ₃	[1]
Molar Mass	309.388 g·mol ⁻¹	[1]
CAS Number	107266-06-8	[1]
SMILES	<chem>Fc2cc1c3c([nH]c1cc2)CCN(C3)CCCc4ccnc4</chem>	[1]
InChI Key	RZXHTPCHKSYGIB-UHFFFAOYSA-N	

Stereochemistry

A critical aspect of **Gevotroline**'s chemical identity is its lack of stereoisomerism. The molecule is achiral and does not possess any stereocenters. This absence of chirality simplifies its synthesis and pharmacological evaluation, as there is no need to resolve or characterize different stereoisomers which might otherwise exhibit distinct biological activities and pharmacokinetic profiles.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Gevotroline** from commercial starting materials is not readily available in the public domain, a plausible synthetic route can be conceptualized based on the synthesis of structurally related compounds, such as 8-fluoro-3,4-dihydroisoquinoline. A potential synthetic workflow is outlined below.



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Figure 1: Putative Synthetic Workflow for **Gevotroline**.

Conceptual Experimental Protocol:

- **Pictet-Spengler Reaction:** A fluorinated phenyl-ethylamine derivative would likely undergo a Pictet-Spengler reaction with a suitable aldehyde to form the core tetrahydropyrido[4,3-b]indole structure.
- **N-Alkylation:** The secondary amine within the newly formed heterocyclic core would then be alkylated with a 3-(pyridin-3-yl)propyl halide or a similar electrophilic reagent to introduce the characteristic side chain, yielding **Gevotroline**.

Further purification would likely be achieved through chromatographic techniques.

Pharmacological Profile

Gevotroline is classified as an atypical antipsychotic due to its balanced antagonism of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this class of drugs which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.^[1] Additionally, **Gevotroline** exhibits a high affinity for the sigma receptor, which may also contribute to its overall pharmacological effects.^[1]

Table 2: Receptor Binding Profile of **Gevotroline**

Receptor Target	Affinity	Quantitative Data (Ki)	Reference
Dopamine D ₂	Modest	Data not publicly available	[1]
Serotonin 5-HT ₂	Modest	Data not publicly available	[1]
Sigma (σ)	High	Data not publicly available	[1]

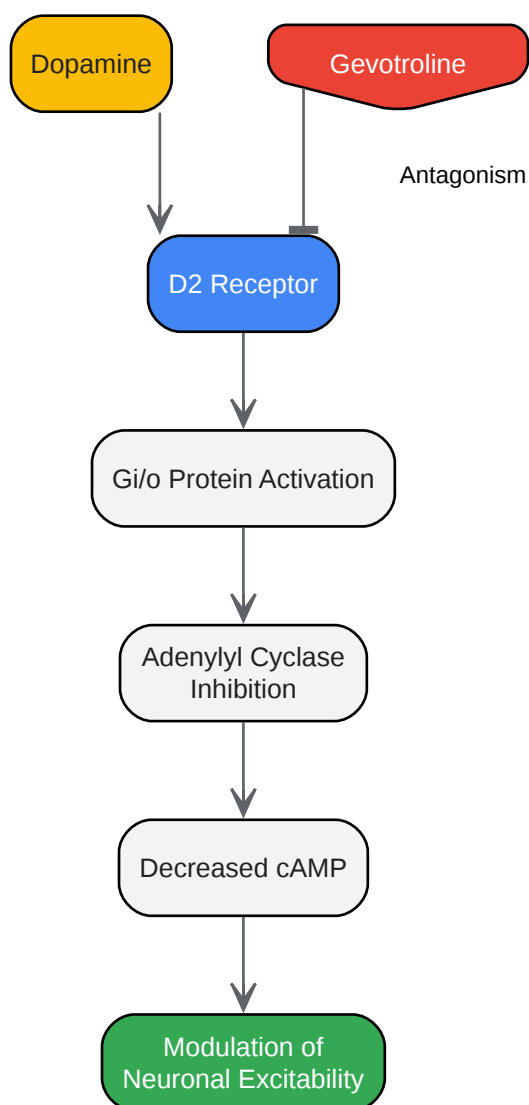
Note: While cited as having modest and high affinities, specific quantitative Ki values from the primary literature, such as the referenced 1990 review by Abou-Gharbia and Moyer, are not accessible in publicly available databases.

Signaling Pathways

The therapeutic and side-effect profile of **Gevotroline** can be understood through its modulation of key neurotransmitter signaling pathways.

Dopamine D2 Receptor Antagonism

By blocking D2 receptors in the mesolimbic pathway, **Gevotroline** is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.



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Figure 2: Gevotroline's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT_{2A} Receptor Antagonism

Antagonism of 5-HT_{2A} receptors, particularly in the nigrostriatal and mesocortical pathways, is believed to counteract some of the effects of D2 blockade, potentially reducing motor side effects and improving negative and cognitive symptoms.

Figure 3: Gevotroline's Antagonism of the Serotonin 5-HT_{2A} Receptor Signaling Pathway.

Conclusion

Gevotroline presents a compelling case study in the development of atypical antipsychotics. Its achiral nature and distinct pharmacological profile, characterized by balanced D2/5-HT2 antagonism and high sigma receptor affinity, underscore the chemical diversity explored in the pursuit of improved treatments for schizophrenia. While the cessation of its clinical development means that its full therapeutic potential was not realized, the available data on its chemical structure and pharmacological properties provide valuable insights for medicinal chemists and pharmacologists. Further research into the synthesis and detailed biological evaluation of **Gevotroline** and its analogs could yet yield important discoveries in the field of neuropsychopharmacology.

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References

- 1. Gevotroline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Gevotroline: A Technical Whitepaper on its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011223#gevotroline-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b011223#gevotroline-chemical-structure-and-stereochemistry)

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